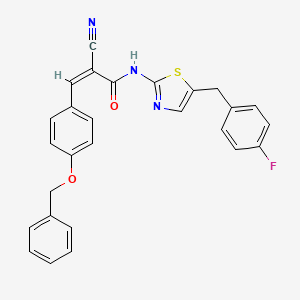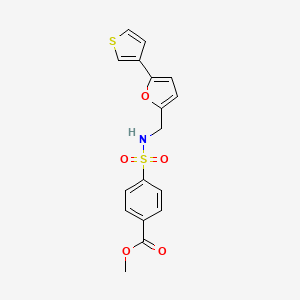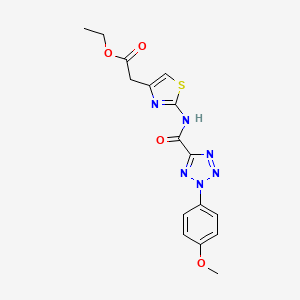![molecular formula C18H21N5O2S B2517428 1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872596-48-0](/img/structure/B2517428.png)
1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a heterocyclic molecule that belongs to the pyrimidine class of compounds. Pyrimidines are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of substituted uracils with various reagents. For example, the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates was achieved through methylation and anion-exchange reactions . Similarly, the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2ynyl)amino]pyrimidine-2,4(1H,3H)-diones was accomplished by reacting 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods such as UV-vis, NMR, and sometimes X-ray crystallography. The structural characteristics of these compounds can be deduced from these data, providing insights into their electronic and spatial configuration .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, which typically occurs at specific positions on the pyrimidine ring depending on the substituents present . Additionally, these compounds can participate in redox reactions, as demonstrated by the NAD+-NADH-type redox ability of certain pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their pKa values, reduction potentials, and reactivity towards nucleophiles, can be determined through experimental studies. For instance, the pKa values and reduction potentials of 14-substituted pyrimidine derivatives have been measured, providing information on their stability and redox behavior . The reactivity of these compounds with nucleophiles has also been explored, revealing their potential for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
Regioselective Amination and Alkylation
One study highlighted the regioselective amination of condensed pyrimidines, offering insights into the chemical reactivity and potential for creating derivatives of this compound for further study in various fields, including materials science and pharmaceutical chemistry (A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).
Multicomponent Synthesis
Another research article reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This study highlights a novel method for producing these compounds, which could be significant for developing new materials or pharmaceuticals (Fahime Rahmani, Iraj Mohammadpoor-Baltork, A. Khosropour, Majid Moghadam, S. Tangestaninejad, V. Mirkhani, 2018).
Crystal Structure Analysis
Research on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provided insights into molecular interactions, such as hydrogen bonding and pi-pi stacking. This information is crucial for understanding the compound's behavior in solid-state forms, which can inform its use in material science and drug formulation (Jorge Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, C. Glidewell, 2009).
Optical and Nonlinear Optical Applications
A study on pyrimidine-based bis-uracil derivatives explored their potential in optical, nonlinear optical (NLO), and drug discovery applications. This research demonstrates the compound's versatility, indicating potential uses in creating advanced optical materials or as a basis for novel therapeutic agents (B. Mohan, M. Choudhary, G. Kumar, S. Muhammad, Neeladri Das, K. Singh, A. Al‐Sehemi, Santosh Kumar, 2020).
pH-Sensing Application
The design, synthesis, and application of pyrimidine-phthalimide derivatives as pH sensors were discussed in a study, showcasing the compound's potential in developing novel, colorimetric pH sensors for various analytical and biological applications (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, Yun Lu, 2017).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)8-13-20-15-14(17(24)23(4)18(25)22(15)3)16(21-13)26-10-12-6-5-7-19-9-12/h5-7,9,11H,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBKWRMJYTDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)


![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
